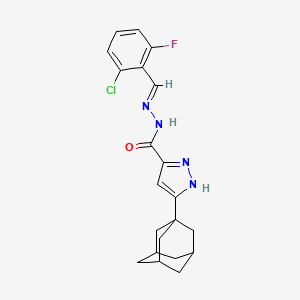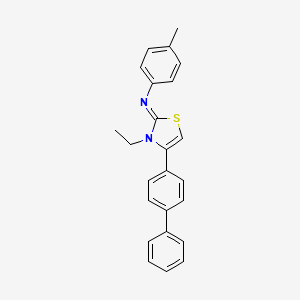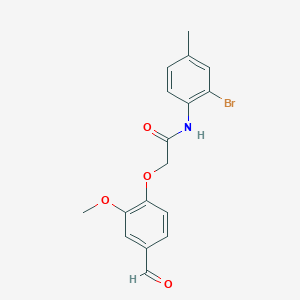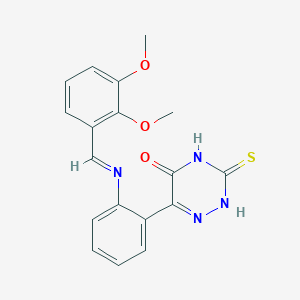![molecular formula C14H17N5O3 B11990539 3-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11990539.png)
3-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride and hydrazine derivatives, under controlled conditions.
Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between an aldehyde (such as 4-ethoxy-3-methoxybenzaldehyde) and a hydrazine derivative.
Final Assembly: The final compound is obtained by coupling the triazine ring with the benzylidene-hydrazino intermediate under suitable reaction conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzylidene or triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzylidene and hydrazino groups may play a crucial role in binding to these targets and exerting their effects.
類似化合物との比較
Similar Compounds
- 3-(N’-(4-METHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE
- 3-(N’-(4-ETHOXY-3-METHYL-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE
- 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-ETHYL-4H-(1,2,4)TRIAZIN-5-ONE
Uniqueness
The uniqueness of 3-(N’-(4-ETHOXY-3-MEO-BENZYLIDENE)-HYDRAZINO)-6-METHYL-4H-(1,2,4)TRIAZIN-5-ONE lies in its specific substitution pattern on the benzylidene and triazine rings. The presence of the ethoxy and methoxy groups on the benzylidene moiety, along with the hydrazino and methyl groups on the triazine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C14H17N5O3 |
|---|---|
分子量 |
303.32 g/mol |
IUPAC名 |
3-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17N5O3/c1-4-22-11-6-5-10(7-12(11)21-3)8-15-18-14-16-13(20)9(2)17-19-14/h5-8H,4H2,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChIキー |
OJVNCXNMYRZPQK-OVCLIPMQSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NN=C(C(=O)N2)C)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NN=C(C(=O)N2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990472.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11990479.png)



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11990502.png)
![2-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11990515.png)


![Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11990536.png)

![2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990547.png)
![ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11990552.png)
